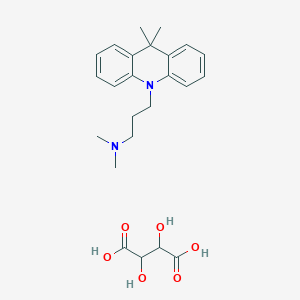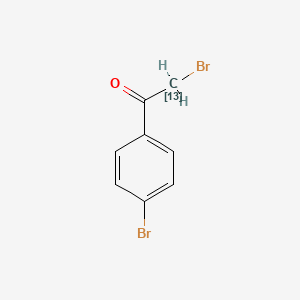
2,4'-Dibromoacetophenone-2-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’-Dibromoacetophenone-2-13C: is a labeled compound where the carbon-13 isotope is incorporated into the acetophenone structure. This compound is primarily used in scientific research for tracing and studying reaction mechanisms due to the presence of the carbon-13 isotope.
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone: The synthesis of 2,4’-Dibromoacetophenone-2-13C typically involves the bromination of acetophenone. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Catalyst-Free α-Bromination: Another method involves the α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte.
Industrial Production Methods: Industrial production of 2,4’-Dibromoacetophenone-2-13C follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
化学反应分析
Types of Reactions:
Substitution Reactions: 2,4’-Dibromoacetophenone-2-13C undergoes substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Condensation Reactions: It undergoes condensation reactions with aldehydes in the presence of tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It is also useful in the esterification of carboxylic acids.
Common Reagents and Conditions:
Reagents: Bromine, sodium bromide, chloroform, sulfuric acid, tin(II) chloride, samarium(III) iodide.
Conditions: Reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.
Major Products:
α,β-Unsaturated Ketones: Formed through condensation reactions.
Esterified Products: Formed through esterification reactions.
科学研究应用
2,4’-Dibromoacetophenone-2-13C is widely used in scientific research due to its unique properties:
作用机制
The mechanism of action of 2,4’-Dibromoacetophenone-2-13C involves its interaction with specific molecular targets:
相似化合物的比较
2-Bromoacetophenone: Similar structure but with only one bromine atom.
4’-Bromophenacyl Bromide: Another brominated acetophenone with different bromination pattern.
2-Bromo-4’-fluoroacetophenone: Contains both bromine and fluorine atoms.
Uniqueness: 2,4’-Dibromoacetophenone-2-13C is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and studying reaction mechanisms. Its dual bromination also provides distinct reactivity compared to mono-brominated analogs.
属性
分子式 |
C8H6Br2O |
|---|---|
分子量 |
278.93 g/mol |
IUPAC 名称 |
2-bromo-1-(4-bromophenyl)(213C)ethanone |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i5+1 |
InChI 键 |
FKJSFKCZZIXQIP-HOSYLAQJSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)[13CH2]Br)Br |
规范 SMILES |
C1=CC(=CC=C1C(=O)CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


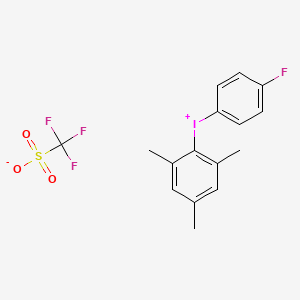
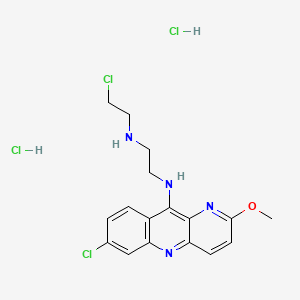
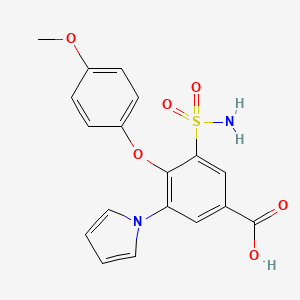
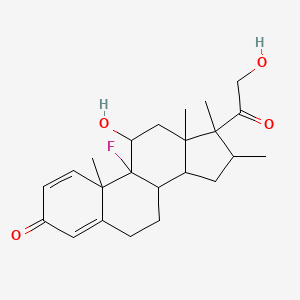

![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)
![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
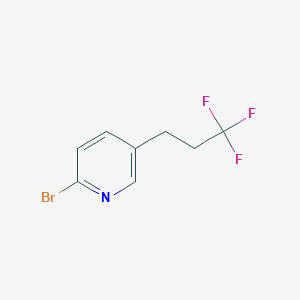
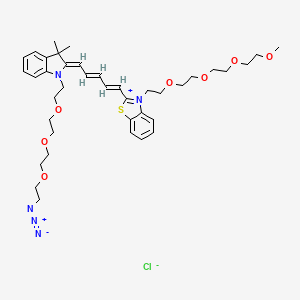
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
